molecular formula C23H23N5OS2 B11185491 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11185491
M. Wt: 449.6 g/mol
InChI Key: FYKAKABJLFRECR-UHFFFAOYSA-N
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Description

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent reactions . The piperazine ring is often introduced via nucleophilic substitution reactions involving piperazine derivatives . The final step involves the coupling of these intermediates with a pyrimidinone core under specific reaction conditions, such as the use of coupling agents like EDCI and HOBT in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has shown good binding properties with GABA receptors, which are involved in the regulation of neuronal excitability . The compound may modulate the activity of these receptors, leading to its observed anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one lies in its combination of the benzothiazole, piperazine, and pyrimidinone moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N5OS2

Molecular Weight

449.6 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-benzylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5OS2/c29-21-14-18(16-30-23-25-19-8-4-5-9-20(19)31-23)24-22(26-21)28-12-10-27(11-13-28)15-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2,(H,24,26,29)

InChI Key

FYKAKABJLFRECR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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